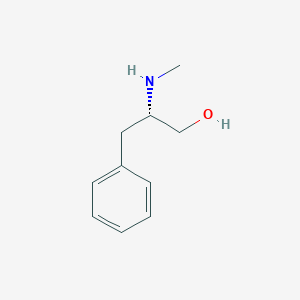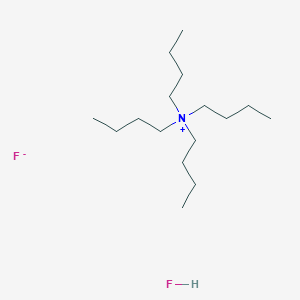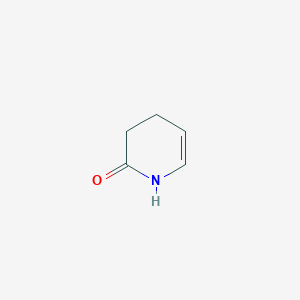
1,5-Dichloro-2,4-difluorobenzene
Vue d'ensemble
Description
1,5-Dichloro-2,4-difluorobenzene is a chemical compound with the molecular formula C6H2Cl2F2 . It is a clear colorless to light yellow liquid .
Synthesis Analysis
1-Chloro-2,4-difluorobenzene was used in the preparation of a series of benzonorbornadienes. It was also used in the preparation of difluoroarenes . More detailed synthesis methods are not available in the search results.
Molecular Structure Analysis
The molecular weight of 1,5-Dichloro-2,4-difluorobenzene is 182.98 g/mol . The IUPAC Standard InChI is InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H . The Canonical SMILES is C1=C(C(=CC(=C1F)Cl)Cl)F .
Physical And Chemical Properties Analysis
1,5-Dichloro-2,4-difluorobenzene has a molecular weight of 182.98 g/mol . It has a XLogP3-AA of 3.4 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass is 181.9501618 g/mol . Its topological polar surface area is 0 Ų . It has a heavy atom count of 10 . Its complexity is 108 .
Applications De Recherche Scientifique
Organometallic Chemistry and Catalysis
- 1,5-Dichloro-2,4-difluorobenzene is recognized for its role in organometallic chemistry. Fluorobenzenes like this compound are used as solvents or ligands in transition-metal-based catalysis due to their reduced ability to donate π-electron density. This quality makes them useful in a range of chemical reactions, including C-H and C-F bond activation reactions with metal complexes (Pike, Crimmin & Chaplin, 2017).
Synthesis of Aromatic Compounds
- The compound has been utilized in the synthesis of various aromatic compounds. For instance, different methods have been explored for synthesizing difluoroaniline, a chemical derived from dichlorobenzenes like 1,5-Dichloro-2,4-difluorobenzene. These methods often involve reactions like nitration, fluorination, and dechlorination (Pews & Gall, 1991).
Biodegradation Research
- In environmental science, research has been conducted on the biodegradation of difluorobenzenes, which includes compounds similar to 1,5-Dichloro-2,4-difluorobenzene. Studies focus on microbial strains capable of degrading these compounds, which are common intermediates in the industrial synthesis of pharmaceuticals and agricultural chemicals (Moreira et al., 2009).
Molecular Structure Studies
- The molecular structures of dihalobenzenes, including those similar to 1,5-Dichloro-2,4-difluorobenzene, have been studied to understand their relative stabilities and properties. Computational models and experiments have been used to analyze these structures, contributing to theoretical chemistry (Taskinen, 2000).
Vibrational Spectroscopy
- Vibrational spectroscopy has been applied to study the Raman and infrared spectra of trisubstituted benzenes, including those related to 1,5-Dichloro-2,4-difluorobenzene. These studies help in understanding the vibrational modes and molecular interactions in such compounds (Aralakkanavar et al., 1992).
Propriétés
IUPAC Name |
1,5-dichloro-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAMVMLHBNGAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449591 | |
| Record name | 1,5-Dichloro-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2,4-difluorobenzene | |
CAS RN |
2253-30-7 | |
| Record name | 1,5-Dichloro-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

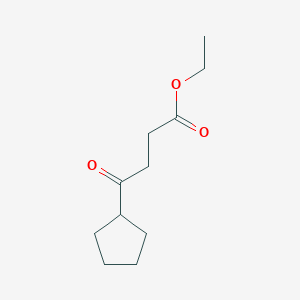
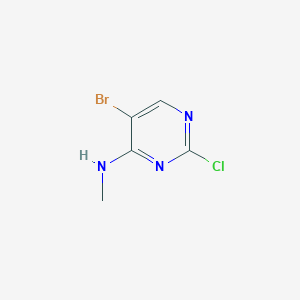
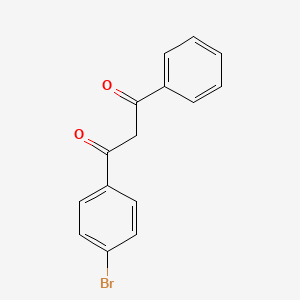


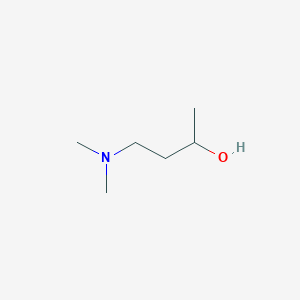

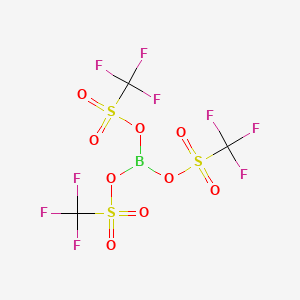
![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)
